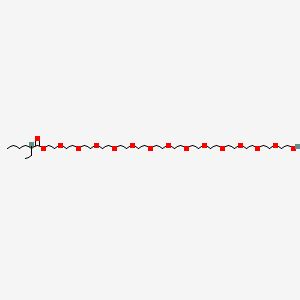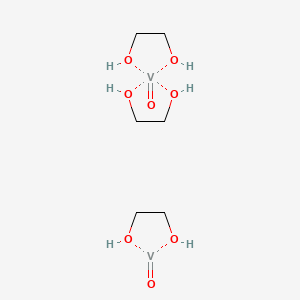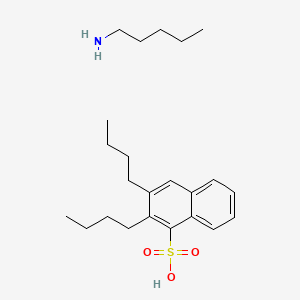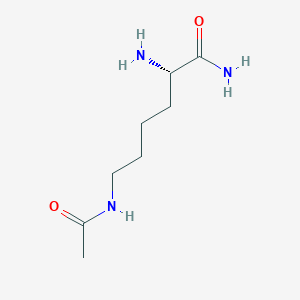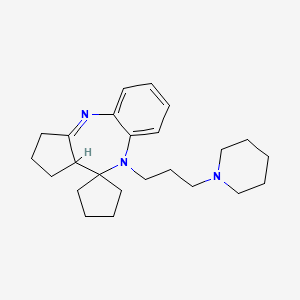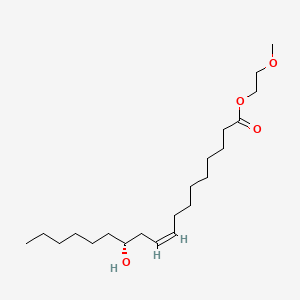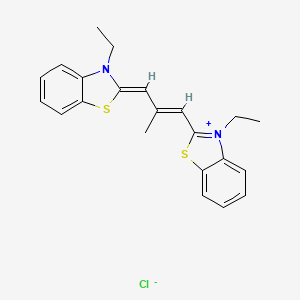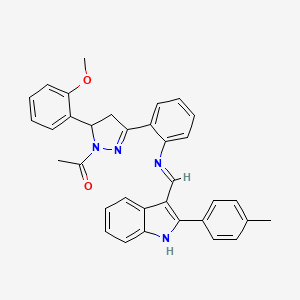
4-Dodecyl-3-sulphonatobenzenediazonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Dodecyl-3-sulphonatobenzenediazonium is a chemical compound with the molecular formula C18H28N2O3S. It is a member of the diazonium salts family, which are known for their versatility in organic synthesis. This compound is particularly interesting due to its unique structure, which includes a dodecyl chain and a sulphonate group attached to a benzenediazonium core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Dodecyl-3-sulphonatobenzenediazonium typically involves the diazotization of 4-dodecyl-3-sulphonatobenzenamine. The process begins with the nitration of dodecylbenzene to form dodecylbenzenesulfonic acid, which is then reduced to dodecylbenzenesulfonamide. This intermediate is further diazotized using sodium nitrite and hydrochloric acid under cold conditions to yield the desired diazonium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
4-Dodecyl-3-sulphonatobenzenediazonium undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the diazonium group is replaced by other nucleophiles.
Coupling Reactions: It can couple with phenols and amines to form azo compounds, which are valuable in dye synthesis.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution: Common reagents include copper(I) chloride or bromide for Sandmeyer reactions.
Coupling: Phenols or amines in alkaline conditions are typically used.
Reduction: Sodium sulfite or stannous chloride can be employed.
Major Products
Substitution: Halogenated benzenesulfonates.
Coupling: Azo dyes.
Reduction: Dodecylbenzenesulfonamide.
Applications De Recherche Scientifique
4-Dodecyl-3-sulphonatobenzenediazonium has several applications in scientific research:
Chemistry: Used in the synthesis of azo dyes and other complex organic molecules.
Biology: Employed in labeling and detection techniques due to its ability to form stable azo compounds.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the production of surfactants and emulsifiers.
Mécanisme D'action
The mechanism of action of 4-Dodecyl-3-sulphonatobenzenediazonium involves its ability to form reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. These intermediates can interact with molecular targets, leading to the formation of stable products like azo compounds. The sulphonate group enhances the compound’s solubility and reactivity in aqueous environments .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Dodecylbenzenesulfonic acid: Similar in structure but lacks the diazonium group.
Sodium dodecylbenzenesulfonate: A widely used surfactant with a similar alkyl chain and sulfonate group but no diazonium functionality.
Uniqueness
4-Dodecyl-3-sulphonatobenzenediazonium is unique due to its combination of a long alkyl chain, a sulphonate group, and a diazonium group. This combination imparts distinct chemical reactivity and solubility properties, making it valuable in various applications .
Propriétés
Numéro CAS |
94160-09-5 |
|---|---|
Formule moléculaire |
C18H28N2O3S |
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
5-diazonio-2-dodecylbenzenesulfonate |
InChI |
InChI=1S/C18H28N2O3S/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-14-17(20-19)15-18(16)24(21,22)23/h13-15H,2-12H2,1H3 |
Clé InChI |
UVAVRRTWWLTJOO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC1=C(C=C(C=C1)[N+]#N)S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


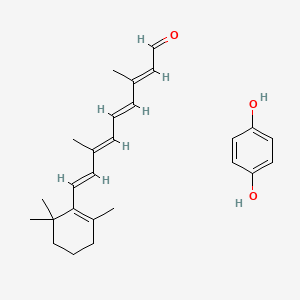

![4-Imino-1,7-dihydropyrazolo[3,4-d][1,3]thiazine-6-thione; pyridine](/img/structure/B12714704.png)
